2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a phenoxy group attached to a propanamide moiety, which is further linked to a tetrahydropyrazolo[1,5-a]pyridine ring system[_{{{CITATION{{{_1{2- (4-Phenoxyphenyl)-7- (piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo 1 ....
Mechanism of Action
Target of Action
The primary targets of the compound “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” are currently unknown. This compound is part of a class of nitrogen-containing heterocycles, which are structural elements of many natural products and pharmaceutically active compounds .
Mode of Action
It is known that the compound is synthesized through a process involving 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This results in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides, which are further converted to corresponding differentiated diamides .
Biochemical Pathways
The pyrazole core is a fragment of numerous biologically active compounds , suggesting that this compound may have diverse biochemical interactions.
Pharmacokinetics
For instance, the presence of the pyrazole ring and the tetrahydropyrazolo[1,5-a]pyridine scaffold may influence the compound’s solubility, absorption, and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core[_{{{CITATION{{{2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). This can be achieved through a 1,3-dipolar cycloaddition reaction involving a bicyclic sydnone and a propargylic acid amide[{{{CITATION{{{2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... The resulting intermediate is then further functionalized to introduce the phenoxy and propanamide groups[{{{CITATION{{{_2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient conversion of starting materials to the desired product. Continuous flow chemistry and other advanced techniques might also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. In biology, it can be employed in the study of enzyme inhibitors and receptor ligands due to its potential biological activity.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide can be used in the production of advanced materials, including polymers and coatings. Its unique properties may also be exploited in the creation of new chemical sensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid
Uniqueness
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide stands out due to its specific structural features, such as the presence of the phenoxy group and the tetrahydropyrazolo[1,5-a]pyridine ring system. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQPUUTCAZTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2CCCCN2N=C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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